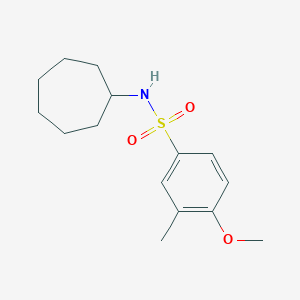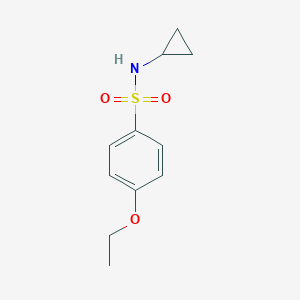![molecular formula C12H15FN2O3S B296451 N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296451.png)
N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a crucial role in the immune system and is involved in various autoimmune diseases. CP-690,550 has shown promising results in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 is a potent inhibitor of N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, which is involved in the signaling pathway of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects, including a reduction in inflammation and immune response, inhibition of cancer cell growth, and neuroprotective effects. In animal models, CP-690,550 has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 is its potent inhibitory effect on N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, making it a promising candidate for the treatment of various autoimmune diseases and cancer. However, one of the limitations of CP-690,550 is its potential side effects, including an increased risk of infection and malignancy. In addition, the long-term effects of CP-690,550 on the immune system and other physiological systems are not fully understood.
Orientations Futures
There are several future directions for research on CP-690,550, including:
1. Further studies on the long-term effects of CP-690,550 on the immune system and other physiological systems.
2. Studies on the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3. Studies on the potential use of CP-690,550 in combination with other drugs for the treatment of cancer.
4. Studies on the potential use of CP-690,550 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new and more efficient synthesis methods for CP-690,550.
In conclusion, CP-690,550 is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory effect on N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide makes it a promising candidate for the treatment of autoimmune diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand the long-term effects of CP-690,550 and its potential applications in these fields.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting with the reaction of cyclopropylamine with 2-chloroacetyl chloride to form N-cyclopropyl-2-chloroacetamide. This intermediate is then reacted with 3-fluoro(methylsulfonyl)aniline to form N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
CP-690,550 has shown potential applications in several fields, including immunology, oncology, and neurology. In immunology, CP-690,550 has been shown to be a potent inhibitor of N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, which plays a crucial role in the immune system. This compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In oncology, CP-690,550 has been studied for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a promising candidate for cancer therapy.
In neurology, CP-690,550 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
Formule moléculaire |
C12H15FN2O3S |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C12H15FN2O3S/c1-19(17,18)15(8-12(16)14-10-5-6-10)11-4-2-3-9(13)7-11/h2-4,7,10H,5-6,8H2,1H3,(H,14,16) |
Clé InChI |
PHZDHHJTKQWYTR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC=C2)F |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296369.png)
![N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296370.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B296372.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296374.png)
![N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296375.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296386.png)
![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B296388.png)
![N-(2-methylbenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296389.png)
![N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)

